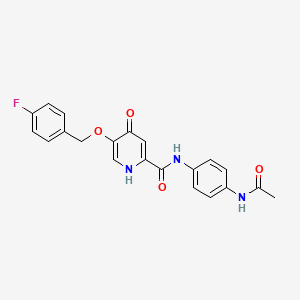

![molecular formula C13H13NO3S B2497044 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 875160-27-3](/img/structure/B2497044.png)

2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds structurally related to 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid, typically involves cyclization reactions, starting from carboxylic acid groups or through the interaction with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA). These methods lead to the formation of a wide array of 1,3,4-thiadiazole derivatives, showcasing the versatility of synthetic approaches in targeting such compounds (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Structure Analysis

Molecular structure determination of compounds similar to this compound often utilizes techniques like X-ray crystallography. For instance, the stereochemical structure of related thiadiazolyl compounds has been unequivocally established through this method, highlighting the importance of structural analysis in understanding the configuration and spatial arrangement of atoms within the molecule (Kanai et al., 1993).

Chemical Reactions and Properties

Research on thiazole and thiadiazole derivatives illustrates a range of chemical behaviors and reactions. For example, certain ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate derivatives demonstrate how these compounds interact with various nucleophiles, leading to substitution reactions, alkylation, and the formation of thioesters. Such studies underscore the chemical versatility and reactive nature of thiazole-based compounds (Maadadi, Pevzner, & Petrov, 2016).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structure, play a crucial role in their applicability and handling. The dimeric hydrogen bonding observed in crystal structures of closely related compounds indicates the potential for solid-state interactions that can affect physical characteristics like solubility and stability (Cox & Hickey, 2004).

Chemical Properties Analysis

The reactivity towards nucleophiles, susceptibility to cyclization, and interaction with bases or acids are key chemical properties of thiazole compounds. Studies have highlighted how these properties can be manipulated to achieve desired reactions, such as regioselective synthesis and the formation of complex structures, which is fundamental for advancing chemical syntheses and applications of thiazole-based molecules (Saroha & Khurana, 2019).

Scientific Research Applications

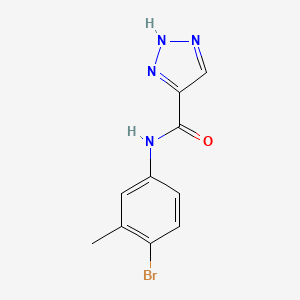

Synthesis and Antimicrobial Applications

One significant application of derivatives similar to 2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid is in the synthesis of novel antimicrobial agents. For instance, a series of 1,3,4-thiadiazole derivatives, structurally related to the compound of interest, have been synthesized and shown to exhibit significant antimicrobial activities against various strains of microbes. These derivatives were created through cyclization processes and their structures confirmed by multiple analytical techniques, highlighting the compound's potential as a base structure for developing new antimicrobials (Noolvi, Patel, Kamboj, & Cameotra, 2016).

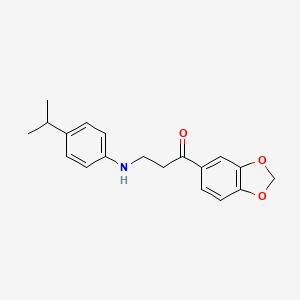

Catalysis in Synthesis of Antioxidants

Another application is found in the synthesis of trihydroxyphenolic acids, known for their strong antioxidant properties and potential as medicinal agents. Research demonstrates that enzymes such as p-hydroxyphenylacetate 3-hydroxylase can catalyze the synthesis of compounds like 3,4,5-trihydroxycinnamic acid and 2-(3,4,5-trihydroxyphenyl)acetic acid from related precursors. This process involves the regioselective hydroxylation of specific precursors, indicating the versatility of thiazole derivatives in synthesizing compounds with significant biological activity (Dhammaraj et al., 2015).

Thiazole Derivatives in Antimicrobial Research

Further research into thiazole derivatives, akin to the this compound structure, reveals their potential in generating compounds with antimicrobial properties. Studies have explored the reactivity of certain thiazole compounds towards various reagents, leading to the synthesis of derivatives that exhibit in vitro antimicrobial activity against bacterial and fungal isolates, underscoring the role of such compounds in antimicrobial drug development (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name |

2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9-2-4-11(5-3-9)17-7-12-14-10(8-18-12)6-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYWQVAACSCOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

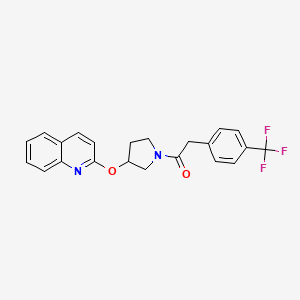

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)

![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)